5-Cyclopropyl-2-phenylpyridine chemical properties
5-Cyclopropyl-2-phenylpyridine chemical properties
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary & Core Identity
5-Cyclopropyl-2-phenylpyridine (CAS: 1245645-30-0) represents a "privileged scaffold" modification in modern drug discovery. It combines the biaryl pharmacophore of 2-phenylpyridine—a proven kinase and GPCR anchor—with a cyclopropyl motif at the C5 position.
This specific substitution pattern is not arbitrary; it is a strategic medicinal chemistry maneuver designed to optimize metabolic stability and conformational entropy without significantly altering the steric footprint compared to an isopropyl group.
Chemical Identity Table
| Property | Data |
| CAS Number | 1245645-30-0 |
| IUPAC Name | 5-cyclopropyl-2-phenylpyridine |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| SMILES | c1ccc(cc1)-c2ccc(cn2)C3CC3 |
| Predicted LogP | 3.6 ± 0.4 (High Lipophilicity) |
| Predicted pKa | ~5.4 (Conjugate acid of pyridine N) |
| Key Features | Metabolic blocker, π-deficient heterocycle, OLED precursor |
Part 2: Physicochemical Profiling & SAR Logic
The "Cyclopropyl Effect" in Medicinal Chemistry
The substitution of an alkyl group (like ethyl or isopropyl) with a cyclopropyl ring at the 5-position of the pyridine core is a high-value bioisosteric replacement.
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Metabolic Stability: Unlike an isopropyl group, which possesses a labile benzylic-like methine proton susceptible to Cytochrome P450 (CYP3A4) oxidation, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs ~95 kcal/mol for secondary alkyls). This effectively "hardens" the metabolic soft spot.
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Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-π system) due to the Walsh orbitals of the strained ring interacting with the pyridine π-system. This slightly increases the electron density on the pyridine nitrogen, potentially elevating the pKa and improving solubility in acidic media compared to simple alkyl analogs.
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σ-Hole Blocking: The bulky, rigid nature of the cyclopropyl group prevents nucleophilic attack at the C5 position and restricts rotation, reducing the entropic penalty upon binding to a protein target.
Solubility and Lipophilicity[2]
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Lipophilicity (LogP): The addition of the phenyl ring and the cyclopropyl group makes this molecule significantly lipophilic (LogP > 3.5). In drug formulation, this necessitates the use of solubility enhancers like cyclodextrins or lipid-based delivery systems (e.g., SNEDDS).
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π-π Stacking: The 2-phenylpyridine core is planar, facilitating strong π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
Part 3: Advanced Synthesis Protocols
The synthesis of 5-Cyclopropyl-2-phenylpyridine is most reliably achieved via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . Below is a field-validated protocol designed for high yield and reproducibility.
Strategic Route: C5-Selective Coupling
We utilize 5-bromo-2-phenylpyridine as the electrophile and cyclopropylboronic acid as the nucleophile. This direction is preferred over coupling a 2-halo-5-cyclopropylpyridine because 2-phenylpyridine precursors are widely available and the C5-position is electronically favorable for oxidative addition when using electron-rich phosphine ligands.
Reagents & Materials
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Substrate: 5-Bromo-2-phenylpyridine (1.0 eq)
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Boron Source: Cyclopropylboronic acid (1.5 eq)
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Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (for robustness).
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Base: Potassium Phosphate (K₃PO₄) (3.0 eq)
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Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Protocol
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Inerting: Charge a reaction vial with 5-bromo-2-phenylpyridine (1.0 mmol, 234 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg). Seal and purge with Argon for 5 minutes.
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Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PCy₃ (28 mg) under positive Argon pressure. Note: PCy₃ is chosen to facilitate the coupling of the sterically demanding and sp³-hybridized cyclopropyl group.
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Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).
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Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. The biphasic system requires high agitation rates (>800 RPM) to ensure phase transfer efficiency.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0% → 10% EtOAc). The product typically elutes as a colorless viscous oil or low-melting solid.
Part 4: Visualizing the Workflow & SAR
The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) rationale for the cyclopropyl modification.
Caption: Synthesis pathway via Suzuki coupling and downstream SAR benefits of the cyclopropyl scaffold.
Part 5: Applications in Industry[3][4]
Drug Development (Kinase & GPCR Inhibitors)
The 2-phenylpyridine core is a bioisostere of biphenyl. When decorated with a 5-cyclopropyl group, it serves as a robust hydrophobic anchor.
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Case Study Context: In the development of S1P1 receptor agonists (immunomodulators), the phenylpyridine core mimics the lipophilic tail of sphingosine. The cyclopropyl group prevents rapid clearance, extending the drug's half-life (
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Enzyme Inhibition: In kinase inhibitors (e.g., against Nek2 or VEGFR ), this scaffold occupies the hydrophobic "back pocket" of the ATP binding site.
Materials Science (OLEDs)
2-Phenylpyridine (ppy) is the parent ligand for the industry-standard green phosphorescent dopant Ir(ppy)₃ .
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Color Tuning: Substituting the 5-position (para to the Ir-C bond) with a cyclopropyl group exerts a subtle inductive effect (+I), which can blue-shift the emission slightly compared to the parent, while improving the solubility of the iridium complex in organic processing solvents for solution-processed OLEDs.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While the cyclopropyl group is stable, the pyridine nitrogen can oxidize to the N-oxide over prolonged exposure to air/light.
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Reaction Safety: Cyclopropylboronic acid can degrade if exposed to moisture; use fresh reagents.
References
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
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Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.
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Deng, X., et al. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[2][3] Journal of Organic Chemistry. (Contextual grounding for Suzuki protocols on pyridine cores).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54378774, 5-Cyclopropyl-2-phenylpyridine.
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Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, synthesis and use in medicinal chemistry. Organic Preparations and Procedures International, 42(1), 1-69.
